molecular formula C8H5ClN2O B1423403 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167056-35-0

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No. B1423403
M. Wt: 180.59 g/mol
InChI Key: DFZXAWKVLLHTLG-UHFFFAOYSA-N
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Description

“5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a class of compounds that have been studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of “5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” and its derivatives is a topic of ongoing research . The specific methods and conditions for the synthesis can vary depending on the desired product .


Molecular Structure Analysis

The molecular structure of “5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” can be represented by the SMILES string ClC1=CC2=C (C=N1)NC=C2 . This indicates that the molecule contains a pyrrolopyridine core with a chlorine atom attached .


Chemical Reactions Analysis

The chemical reactions involving “5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” are complex and can involve multiple steps . The specific reactions and their mechanisms can depend on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

“5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a solid at room temperature . Its molecular weight is 152.58 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Sonogashira-Type Reactions : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions. This process involves transforming 5-alkynyl-1H-pyrazole-4-carbaldehydes into 1-phenylpyrazolo[4,3-c]pyridines using tert-butylamine with microwave assistance. This method also enables the synthesis of pyrazolo[4,3-c]pyridine 5-oxides through silver-triflate-catalyzed regioselective cyclization (Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : Another study demonstrates the synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using a similar approach. This research emphasizes microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes, yielding these specialized compounds (Palka et al., 2014).

  • Fused Heterocycles Synthesis : Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives have been synthesized using 1-aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde as synthons. This method utilizes the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes to create these tricyclic heterocycles (El-Nabi, 2004).

Molecular Structure and Characterization

  • Crystal Structure Analysis : The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined using X-ray diffraction. This study provides insights into the molecular geometry and interactions of similar compounds (Xu & Shi, 2011).

  • Nucleophilic Reactions and Hydrogen Bonding : Another study explored how cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, highlighting the formation of distinct molecular structures through nucleophilic substitution and condensation processes (Orrego Hernandez et al., 2015).

Safety And Hazards

Handling “5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” requires appropriate safety precautions. It is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It is recommended to wear suitable gloves and eye protection when handling this compound .

Future Directions

The study of “5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” and its derivatives is an active area of research. Future directions may include the development of new synthetic methods, the exploration of its potential biological activities, and the investigation of its mechanism of action .

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-1-6-5(4-12)2-10-7(6)3-11-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZXAWKVLLHTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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